Diethyl [2,2-bis(diethoxyphosphoryl)ethyl]propanedioate
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Overview
Description
1,3-DIETHYL 2-[2,2-BIS(DIETHOXYPHOSPHORYL)ETHYL]PROPANEDIOATE is a complex organophosphorus compound It is known for its unique structure, which includes both ester and phosphonate functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-DIETHYL 2-[2,2-BIS(DIETHOXYPHOSPHORYL)ETHYL]PROPANEDIOATE typically involves the reaction of diethyl malonate with diethyl phosphite under specific conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide in ethanol, which facilitates the formation of the enolate ion from diethyl malonate. This enolate ion then reacts with diethyl phosphite to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions
1,3-DIETHYL 2-[2,2-BIS(DIETHOXYPHOSPHORYL)ETHYL]PROPANEDIOATE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonate esters.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The ester groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphonate esters, while reduction can produce alcohol derivatives.
Scientific Research Applications
1,3-DIETHYL 2-[2,2-BIS(DIETHOXYPHOSPHORYL)ETHYL]PROPANEDIOATE has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,3-DIETHYL 2-[2,2-BIS(DIETHOXYPHOSPHORYL)ETHYL]PROPANEDIOATE involves its interaction with various molecular targets. The ester and phosphonate groups can participate in different biochemical pathways, influencing enzyme activity and cellular processes. The compound’s reactivity allows it to form covalent bonds with target molecules, thereby modulating their function .
Comparison with Similar Compounds
Similar Compounds
Diethyl Malonate: A simpler ester with similar reactivity but lacking the phosphonate groups.
Diethyl Benzylphosphonate: Contains a phosphonate group but differs in its overall structure and reactivity.
Uniqueness
1,3-DIETHYL 2-[2,2-BIS(DIETHOXYPHOSPHORYL)ETHYL]PROPANEDIOATE is unique due to the presence of both ester and phosphonate groups, which confer distinct chemical properties and reactivity. This dual functionality makes it a versatile compound in various synthetic and research applications.
Properties
CAS No. |
136496-82-7 |
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Molecular Formula |
C17H34O10P2 |
Molecular Weight |
460.4 g/mol |
IUPAC Name |
diethyl 2-[2,2-bis(diethoxyphosphoryl)ethyl]propanedioate |
InChI |
InChI=1S/C17H34O10P2/c1-7-22-16(18)14(17(19)23-8-2)13-15(28(20,24-9-3)25-10-4)29(21,26-11-5)27-12-6/h14-15H,7-13H2,1-6H3 |
InChI Key |
JXWKWXRNYDCYBQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CC(P(=O)(OCC)OCC)P(=O)(OCC)OCC)C(=O)OCC |
Origin of Product |
United States |
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